molecular formula C22H12N2O6 B14429573 Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate CAS No. 77823-70-2

Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate

Cat. No.: B14429573
CAS No.: 77823-70-2
M. Wt: 400.3 g/mol
InChI Key: YYZGGSQFLAPNLL-UHFFFAOYSA-N
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Description

Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate typically involves the cyclization of 2-aminophenols with carboxylic acids or their derivatives. One common method includes the reaction of 2-aminophenol with terephthalic acid under acidic conditions to form the desired product. The reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid and requires heating to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of benzoxazole derivatives, including this compound, can be achieved through continuous flow processes. These methods allow for better control over reaction conditions, higher yields, and scalability. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens or other functional groups into the benzoxazole ring .

Scientific Research Applications

Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.

    Industry: Utilized in the development of optical brighteners and fluorescent dyes

Mechanism of Action

The mechanism of action of Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural complexity allows for diverse chemical modifications and functionalization, making it a valuable compound in various research fields .

Properties

CAS No.

77823-70-2

Molecular Formula

C22H12N2O6

Molecular Weight

400.3 g/mol

IUPAC Name

bis(1,2-benzoxazol-3-yl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H12N2O6/c25-21(27-19-15-5-1-3-7-17(15)29-23-19)13-9-11-14(12-10-13)22(26)28-20-16-6-2-4-8-18(16)30-24-20/h1-12H

InChI Key

YYZGGSQFLAPNLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=NOC5=CC=CC=C54

Origin of Product

United States

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